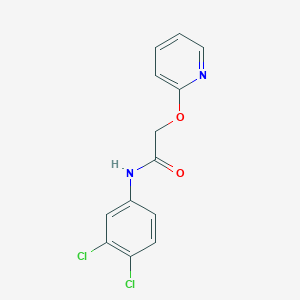![molecular formula C15H13F4NO2S B6642796 4-fluoro-N-methyl-N-[[3-(trifluoromethyl)phenyl]methyl]benzenesulfonamide](/img/structure/B6642796.png)
4-fluoro-N-methyl-N-[[3-(trifluoromethyl)phenyl]methyl]benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-fluoro-N-methyl-N-[[3-(trifluoromethyl)phenyl]methyl]benzenesulfonamide is a chemical compound that has been widely studied for its potential use in scientific research. This compound is of interest to researchers due to its unique properties, including its ability to interact with specific cellular pathways and its potential to be used in the development of new drugs and therapies.
Mécanisme D'action
The mechanism of action of 4-fluoro-N-methyl-N-[[3-(trifluoromethyl)phenyl]methyl]benzenesulfonamide is not yet fully understood. However, studies have shown that this compound has the ability to interact with specific cellular pathways, including the MAPK/ERK pathway and the PI3K/Akt pathway. These pathways are involved in a variety of cellular processes, including cell growth, differentiation, and survival.
Biochemical and Physiological Effects:
Studies have shown that 4-fluoro-N-methyl-N-[[3-(trifluoromethyl)phenyl]methyl]benzenesulfonamide has a number of biochemical and physiological effects. These effects include the ability to inhibit the growth of cancer cells, the ability to induce apoptosis (programmed cell death), and the ability to modulate the activity of specific enzymes and proteins.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 4-fluoro-N-methyl-N-[[3-(trifluoromethyl)phenyl]methyl]benzenesulfonamide in lab experiments is its ability to interact with specific cellular pathways, making it a potential target for the development of new drugs and therapies. However, there are also some limitations to using this compound in lab experiments. For example, the synthesis of this compound is complex and requires careful monitoring to ensure that the reaction proceeds smoothly.
Orientations Futures
There are a number of future directions for research on 4-fluoro-N-methyl-N-[[3-(trifluoromethyl)phenyl]methyl]benzenesulfonamide. One area of research that has received attention is the development of new drugs and therapies based on this compound. Another area of research is the study of the compound's mechanism of action and its interactions with specific cellular pathways. Additionally, researchers may explore the use of this compound in combination with other drugs or therapies to enhance its effectiveness.
Méthodes De Synthèse
The synthesis of 4-fluoro-N-methyl-N-[[3-(trifluoromethyl)phenyl]methyl]benzenesulfonamide is a complex process that involves several steps. One common method for synthesizing this compound involves the use of a reaction between 4-fluorobenzenesulfonyl chloride and N-methyl-N-[[3-(trifluoromethyl)phenyl]methyl]amine. This reaction is typically carried out in the presence of a strong base, such as sodium hydroxide, and requires careful monitoring to ensure that the reaction proceeds smoothly.
Applications De Recherche Scientifique
The unique properties of 4-fluoro-N-methyl-N-[[3-(trifluoromethyl)phenyl]methyl]benzenesulfonamide make it a promising compound for use in scientific research. One area of research that has focused on this compound is its potential use in the development of new drugs and therapies. Studies have shown that this compound has the ability to interact with specific cellular pathways, making it a potential target for the development of new treatments for a variety of diseases and conditions.
Propriétés
IUPAC Name |
4-fluoro-N-methyl-N-[[3-(trifluoromethyl)phenyl]methyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13F4NO2S/c1-20(23(21,22)14-7-5-13(16)6-8-14)10-11-3-2-4-12(9-11)15(17,18)19/h2-9H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFRSKHGCFDSZPT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC(=CC=C1)C(F)(F)F)S(=O)(=O)C2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13F4NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-methyl-N-(1'-methylspiro[3,4-dihydrochromene-2,4'-piperidine]-4-yl)-3-phenyl-1,2-oxazole-4-carboxamide](/img/structure/B6642721.png)
![N-[5-(1,3-benzothiazol-2-yl)pyridin-2-yl]-3-(4-methoxyphenyl)propanamide](/img/structure/B6642729.png)
![Methyl 5-[[4-(4-fluorophenyl)-1,3-thiazol-2-yl]sulfanylmethyl]furan-2-carboxylate](/img/structure/B6642741.png)

![2-[3-(3,4-dimethylphenyl)-4-oxoquinazolin-2-yl]sulfanyl-N-(2,2,2-trifluoroethyl)propanamide](/img/structure/B6642744.png)
![2-[3-(4-fluorophenyl)-4-oxoquinazolin-2-yl]sulfanyl-N-phenylpropanamide](/img/structure/B6642751.png)
![3-Butyl-2-[1-(2-ethylpiperidin-1-yl)-1-oxopropan-2-yl]sulfanylquinazolin-4-one](/img/structure/B6642755.png)
![2-[(4-benzyl-5-methyl-1,2,4-triazol-3-yl)sulfanyl]-N-(3,5-dimethyl-1H-pyrazol-4-yl)acetamide](/img/structure/B6642771.png)
![N-[4-(imidazo[1,2-a]pyridin-2-ylmethoxy)phenyl]acetamide](/img/structure/B6642780.png)
![3-chloro-N-methyl-N-[[3-(trifluoromethyl)phenyl]methyl]benzenesulfonamide](/img/structure/B6642801.png)
![2-(3,7-dimethyl-2,6-dioxopurin-1-yl)-N-[3-(4-methylbenzoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]acetamide](/img/structure/B6642802.png)

![3'-[(3-methylquinoxalin-2-yl)methyl]spiro[6,7-dihydro-5H-1-benzothiophene-4,5'-imidazolidine]-2',4'-dione](/img/structure/B6642809.png)
